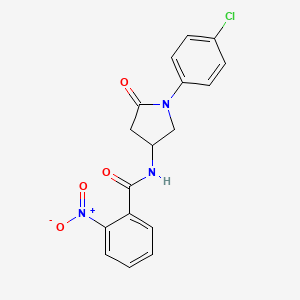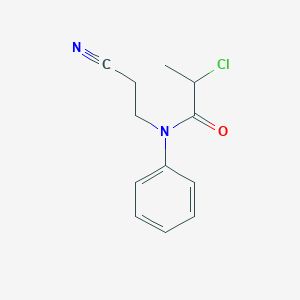
2-chloro-N-(2-cyanoethyl)-N-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-chloro-N-(2-cyanoethyl)-N-phenylpropanamide” likely belongs to the class of organic compounds known as amides. These are organic compounds that contain a functional group with the structure -C(=O)NHR’, where R’ is an organyl group .
Molecular Structure Analysis
The molecular structure of “this compound” would likely consist of a phenyl group attached to a propanamide backbone, with a cyanoethyl group and a chlorine atom also attached to the backbone .Chemical Reactions Analysis
As an amide, “this compound” would likely undergo reactions typical of this class of compounds. These might include hydrolysis under acidic or basic conditions, reactions with Grignard or organolithium reagents, and others .Aplicaciones Científicas De Investigación
Synthesis and Material Science
Synthesis and Structural Analysis : Compounds similar to 2-chloro-N-(2-cyanoethyl)-N-phenylpropanamide have been synthesized and characterized through various analytical techniques, such as X-ray diffraction, IR, NMR, and UV-Vis spectra. These studies often focus on understanding the molecular structure, vibrational frequencies, chemical shifts, and electronic properties, which are crucial for designing materials with desired physical and chemical properties (S. Demir et al., 2016).
Polymer Science : Research has been conducted on the synthesis of polyamides and polyimides using similar compounds, demonstrating their utility in creating materials with high thermal stability, solubility in polar solvents, and potential for use in advanced technological applications. These materials are valuable for their mechanical properties and chemical resistance, making them suitable for various industrial applications (Chin‐Ping Yang & Jiun-Hung Lin, 1995).
Organic Chemistry and Catalysis
- Organic Synthesis : The reactivity of compounds closely related to this compound has been explored in the context of organic synthesis, where they serve as intermediates in the preparation of complex molecules. These studies often investigate novel synthetic routes, reaction mechanisms, and the development of catalysts that can improve reaction efficiency and selectivity (Karel Vervisch et al., 2010).
Environmental Science and Toxicology
- Toxicology and Environmental Impact : Some studies have examined the environmental impact and toxicity of chloro-containing compounds, including their accumulation in ecosystems and potential toxicity to plants. These investigations help understand the ecological consequences of using such chemicals and guide the development of safer alternatives (N. Song et al., 2007).
Mecanismo De Acción
Target of Action
The primary target of 2-chloro-N-(2-cyanoethyl)-N-phenylpropanamide is Protein Kinase C (PKC) . PKC is a family of protein kinases that play key roles in cellular signal transduction .
Mode of Action
This compound acts as a potent and selective inhibitor of PKC . It binds to a site on the enzyme that is different from the ATP binding site, acting as a noncompetitive inhibitor .
Biochemical Pathways
PKC regulates various cellular activities in response to stimuli . By inhibiting PKC, this compound can affect these pathways and their downstream effects .
Result of Action
This compound has been shown to be effective against some viruses and tumor cells . It inhibits the growth of some cancer cells and has been shown to inhibit the replication of animal viruses such as influenza virus .
Propiedades
IUPAC Name |
2-chloro-N-(2-cyanoethyl)-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c1-10(13)12(16)15(9-5-8-14)11-6-3-2-4-7-11/h2-4,6-7,10H,5,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNHVRZRJLTKBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CCC#N)C1=CC=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

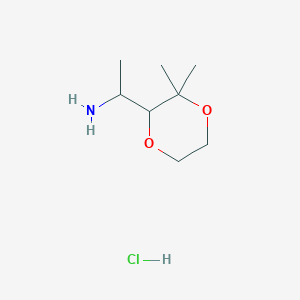
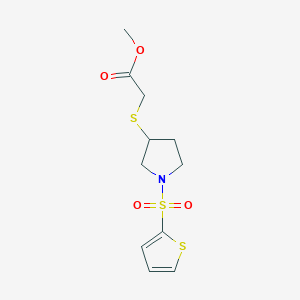
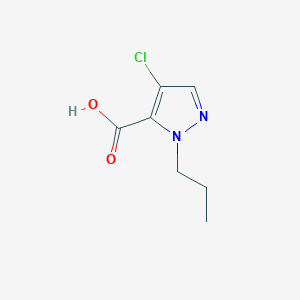
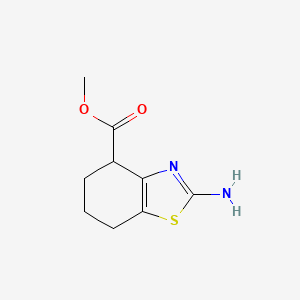
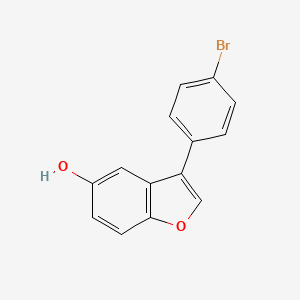


![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((3,4-difluorophenyl)sulfonyl)piperazine](/img/structure/B2764624.png)
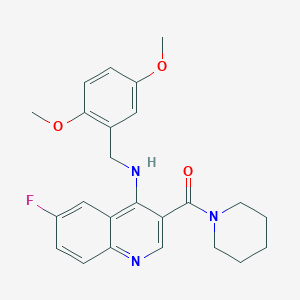
![6-Hydroxy-2-[(2-methoxyphenyl)methylene]-7-[(4-methylpiperidyl)methyl]benzo[b] furan-3-one](/img/structure/B2764629.png)
![[(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2764630.png)

